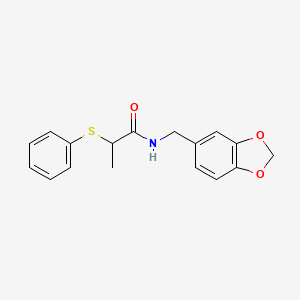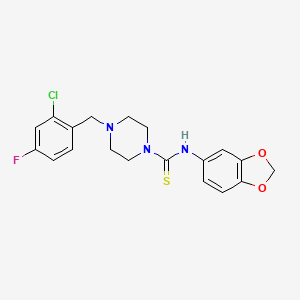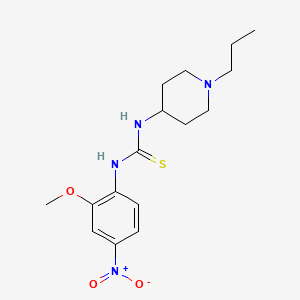
N-(1,3-benzodioxol-5-ylmethyl)-2-(phenylthio)propanamide
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-(phenylthio)propanamide, commonly known as MDPT, is a chemical compound that belongs to the class of cathinones. It is a research chemical that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
MDPT works by binding to the dopamine transporter and inhibiting the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which produces a feeling of euphoria and increased energy. MDPT also affects the levels of other neurotransmitters such as serotonin and norepinephrine, which contributes to its psychoactive effects.
Biochemical and Physiological Effects
MDPT produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. In addition, MDPT can cause dehydration, muscle tension, and tremors.
実験室実験の利点と制限
MDPT is a useful research chemical for studying the effects of cathinones on the central nervous system. It has a high potency and produces effects similar to those of other cathinones, which makes it a useful tool for comparative studies. However, its psychoactive effects can make it difficult to control in laboratory settings, and its potential for abuse makes it a controlled substance in many countries.
将来の方向性
There are several future directions for research on MDPT and other cathinones. One area of interest is the development of new therapeutic applications for these compounds. Studies have shown that cathinones may have potential as antidepressants, anxiolytics, and cognitive enhancers. Another area of interest is the development of new analytical methods for detecting cathinones in biological samples, which can help to improve drug testing and forensic investigations. Finally, there is a need for more research on the long-term effects of cathinone use, particularly in relation to neurotoxicity and addiction.
科学的研究の応用
MDPT is used in scientific research to study its psychoactive effects and potential therapeutic applications. It is a potent stimulant that affects the central nervous system and produces effects similar to those of other cathinones such as methcathinone and mephedrone. Studies have shown that MDPT has a high affinity for the dopamine transporter and can increase the release of dopamine in the brain.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-12(22-14-5-3-2-4-6-14)17(19)18-10-13-7-8-15-16(9-13)21-11-20-15/h2-9,12H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWHBZZDEXJVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 6-methyl-2-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4128641.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4128649.png)

![4-(4-nitrophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4128656.png)
![2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128664.png)
![2-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4128672.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4128698.png)
![methyl 4-ethyl-5-methyl-2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4128705.png)
![ethyl 2-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4128710.png)
![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B4128716.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea](/img/structure/B4128719.png)